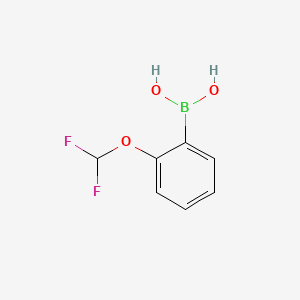

(2-(Difluoromethoxy)phenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[2-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-7(10)13-6-4-2-1-3-5(6)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVPSERVQUKECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655542 | |

| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-11-1 | |

| Record name | [2-(Difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Difluoromethoxy Phenyl Boronic Acid

Overview of Established Synthetic Routes to Arylboronic Acids

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. orgsyn.org Their synthesis has been achieved through several robust methods. The traditional approach involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates, followed by hydrolysis. orgsyn.orgnih.govwikipedia.org Another prominent method is the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with a diboron (B99234) reagent. orgsyn.orgnih.gov More recently, direct C–H borylation, often catalyzed by iridium complexes, has emerged as a powerful technique, allowing for the conversion of arenes to arylboronic esters without the need for pre-functionalized starting materials. nih.govacs.orgrsc.org Other notable methods include the transmetallation of aryl silanes and stannanes and Sandmeyer-type borylations of arylamines. orgsyn.orgnih.gov

| Synthetic Route | Typical Starting Material | Key Reagents | General Characteristics |

|---|---|---|---|

| Organometallic Route | Aryl Halide (Ar-X) | Mg or Organolithium reagent; Trialkyl borate (B1201080) (B(OR)3) | Classic, versatile method; can have limited functional group tolerance due to reactive intermediates. acs.org |

| Miyaura Borylation | Aryl Halide/Triflate (Ar-X, Ar-OTf) | Palladium catalyst; Diboron reagent (e.g., B2pin2) | Excellent functional group tolerance; widely used in pharmaceutical and academic labs. orgsyn.org |

| Direct C–H Borylation | Arene (Ar-H) | Iridium or Rhodium catalyst; Diboron reagent | High atom economy; avoids pre-functionalization; regioselectivity is a key consideration. nih.govrsc.org |

| Sandmeyer-Type Borylation | Arylamine (Ar-NH2) | tBuONO; Diboron reagent | Converts readily available anilines to boronates; serves as a valuable alternative to other methods. orgsyn.org |

Targeted Synthesis of (2-(Difluoromethoxy)phenyl)boronic Acid

The synthesis of the title compound can be approached through several strategic pathways, each with distinct advantages regarding starting material availability, regioselectivity, and functional group compatibility.

Iridium-catalyzed C–H borylation is a particularly effective method for preparing fluoroalkoxy-substituted arylboronic esters. nih.gov This approach allows for the direct functionalization of the C–H bond in 1-(difluoromethoxy)benzene. The reaction typically employs an iridium catalyst, such as [Ir(COD)Cl]2, in combination with a ligand and a diboron reagent like bis(pinacolato)diboron (B136004) (B2pin2). organic-chemistry.org A significant advantage of this method is its regioselectivity, which often complements that of classical electrophilic aromatic substitution, providing access to isomers that are otherwise difficult to prepare. nih.gov Research has shown that these borylation reactions can be carried out neat, simplifying the procedure and avoiding the use of solvents. nih.gov The resulting boronic ester can then be hydrolyzed to yield the final this compound.

The boron-halogen exchange pathway is a classical and reliable method for synthesizing arylboronic acids. nih.gov The synthesis of this compound via this route would typically begin with 1-bromo-2-(difluoromethoxy)benzene or the corresponding iodo-derivative. The aryl halide is first treated with a strong base, commonly an organolithium reagent like n-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate through a halogen-lithium exchange. researchgate.net This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate or trimethyl borate. The final step is an acidic workup to hydrolyze the resulting boronate ester to the desired arylboronic acid. researchgate.net

Optimization of Reaction Parameters and Reagent Selection

The success and efficiency of any synthetic route to this compound hinge on the careful selection and optimization of several key parameters.

Catalyst and Ligand: In metal-catalyzed reactions, the choice of the transition metal (e.g., iridium, palladium) and the associated ligand is paramount. Ligands can influence the catalyst's stability, activity, and selectivity.

Boron Source: The boron reagent can be varied, with common choices including bis(pinacolato)diboron (B2pin2), bis(neopentyl glycolato)diboron, or tetrahydroxydiboron (B2(OH)4). nih.gov The reactivity and stability of these reagents can impact reaction outcomes.

Solvent: The reaction solvent can affect solubility, reaction rates, and in some cases, product selectivity. While some C–H borylation reactions can be performed without a solvent, other methods may require specific solvents like THF, dioxane, or DMF. nih.govresearchgate.net

Base: For cross-coupling reactions like the Miyaura borylation, the choice of base (e.g., potassium carbonate, potassium acetate) is critical for the catalytic cycle.

Temperature and Reaction Time: These parameters must be optimized to ensure complete conversion while minimizing the formation of byproducts. Some modern C–H functionalization reactions have been optimized to proceed even at room temperature. nih.gov

| Parameter | Direct C–H Borylation | Miyaura Borylation | Boron-Halogen Exchange |

|---|---|---|---|

| Catalyst/Initiator | Iridium or Rhodium complex | Palladium complex | Organolithium or Grignard reagent |

| Ligand | Bipyridine or Phenanthroline derivatives | Phosphine (B1218219) ligands (e.g., SPhos) | N/A |

| Boron Reagent | B2pin2 | B2pin2, B2(OH)4 | Trialkyl borates (e.g., B(O-i-Pr)3) |

| Solvent | Neat or non-coordinating solvents | Ethers (Dioxane), Aprotic polar (DMF), Water (micellar) | Ethers (THF, Diethyl ether) |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | Typically elevated temperatures (e.g., 80-110 °C) | Very low temperatures (e.g., -78 °C) |

Green Chemistry Principles in the Synthesis of Organoboron Compounds

The synthesis of organoboron compounds is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety. nih.gov A major focus is the development of catalytic processes, which reduce waste compared to stoichiometric reactions. mdpi.com Direct C–H borylation is a prime example of a green strategy, as it maximizes atom economy by avoiding the use of pre-functionalized substrates and the generation of halide waste streams. acs.orgrsc.org

The use of safer, more environmentally benign solvents is another key principle. Efforts have been made to replace traditional organic solvents with greener alternatives like ethanol (B145695) or water. nih.gov Palladium-catalyzed borylations have been successfully performed in water using micellar conditions. organic-chemistry.org Furthermore, developing reactions that can be run neat (solvent-free), as demonstrated in some iridium-catalyzed borylations, represents a significant step toward sustainability. nih.gov Energy efficiency is also a consideration, with methods like microwave irradiation and photochemistry being explored to reduce reaction times and energy consumption. nih.govnih.gov The move away from hazardous and highly reactive intermediates, such as organolithium reagents, toward more stable and manageable alternatives also aligns with the goals of green chemistry. nih.gov

Strategies for Improving Synthetic Yield and Purity Profiles

The efficient synthesis of this compound is pivotal for its application in further chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction. Achieving high yields and exceptional purity is paramount to ensure the integrity and success of subsequent reactions. Key strategies revolve around the meticulous optimization of reaction parameters and the implementation of robust purification protocols.

A prevalent synthetic route to this compound involves the reaction of a corresponding organometallic species with a borate ester, followed by hydrolysis. A common starting material for this process is 1-bromo-2-(difluoromethoxy)benzene. The formation of a Grignard or organolithium reagent from this precursor, followed by reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a foundational step.

To enhance the yield of this process, several factors must be carefully controlled. The choice of solvent, reaction temperature, and the stoichiometry of the reagents are critical. For instance, the formation of the Grignard reagent is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Maintaining anhydrous conditions is crucial, as any moisture will quench the highly reactive organometallic intermediate, thereby reducing the yield.

The subsequent borylation step also requires careful temperature management. Reactions are often conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as the formation of diaryl or triaryl boranes, which can complicate purification and lower the yield of the desired boronic acid. The molar ratio of the organometallic reagent to the borate ester is another key parameter to optimize. While a stoichiometric amount is theoretically required, a slight excess of the borate ester can sometimes be used to drive the reaction to completion.

Post-reaction workup and purification are equally important for obtaining a high-purity product. The initial hydrolysis of the boronate ester is typically achieved by treatment with an aqueous acid. The resulting crude this compound is then subjected to one or more purification techniques.

Recrystallization is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at a lower temperature, allowing for the crystallization of the pure product upon cooling. Common impurities, such as the corresponding boroxine (the trimeric anhydride of the boronic acid), can often be removed through careful recrystallization.

Another effective purification strategy involves the formation of a diethanolamine adduct . Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts. These adducts can be easily isolated and purified by filtration and washing. Subsequent treatment of the purified adduct with an acid regenerates the pure boronic acid. This method is particularly useful for removing non-acidic impurities.

A less common but effective technique for purifying boronic acids is through sorbitol extraction . This method leverages the ability of boronic acids to form a water-soluble complex with polyols like sorbitol. The boronic acid can be selectively extracted into an aqueous phase containing sorbitol, leaving behind organic-soluble impurities. The boronic acid can then be recovered from the aqueous phase.

Furthermore, a patented process for the purification of boronic acids involves treating the crude product with a base to form a salt. This salt can then be isolated, for instance, by solvent extraction, and subsequently treated with an acid to regenerate the substantially pure boronic acid.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Below are interactive data tables summarizing key parameters and findings related to the synthesis and purification of arylboronic acids, which are applicable to the synthesis of this compound.

Table 1: Optimization of Grignard Reaction for Arylboronic Acid Synthesis

| Parameter | Condition A | Condition B | Condition C | Typical Outcome |

| Solvent | Tetrahydrofuran (THF) | Diethyl Ether | 1,4-Dioxane | THF often provides a good balance of reactivity and solubility. |

| Temperature | Room Temperature | 0 °C | -78 °C | Low temperatures are generally preferred to minimize side reactions. |

| Borate Ester | Trimethyl borate | Triisopropyl borate | Tributyl borate | Triisopropyl borate can sometimes offer better selectivity. |

| Molar Ratio (Ar-MgX : B(OR)₃) | 1 : 1 | 1 : 1.2 | 1 : 1.5 | A slight excess of the borate ester can improve conversion. |

| Hydrolysis | Aqueous HCl | Aqueous H₂SO₄ | Aqueous NH₄Cl | Acidic workup is standard to liberate the free boronic acid. |

Table 2: Comparison of Purification Techniques for Arylboronic Acids

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility | Simple, scalable, can remove closely related impurities. | Solvent selection can be challenging, potential for product loss in the mother liquor. |

| Diethanolamine Adduct Formation | Reversible formation of a crystalline adduct | High selectivity for boronic acids, easy isolation. | Requires an additional reaction step and subsequent hydrolysis. |

| Sorbitol Extraction | Formation of a water-soluble complex | Good for removing non-polar impurities. | Requires handling of aqueous and organic phases, may not be suitable for all boronic acids. |

| Salt Formation and Isolation | Conversion to a salt for selective extraction | Can be highly effective for removing certain impurities. | Involves multiple steps of salt formation and regeneration. |

By systematically applying these strategies for optimizing reaction conditions and employing appropriate purification methods, it is possible to significantly improve both the yield and purity of this compound, thereby facilitating its use in a wide range of chemical applications.

Reactivity and Mechanistic Investigations of 2 Difluoromethoxy Phenyl Boronic Acid

Cross-Coupling Reactions Facilitated by (2-(Difluoromethoxy)phenyl)boronic Acid

As a member of the boronic acid family, this compound is a key participant in numerous palladium-catalyzed cross-coupling reactions, serving as a versatile source of the 2-(difluoromethoxy)phenyl moiety.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov this compound serves as an effective nucleophilic partner in these reactions, coupling with a range of aryl and heteroaryl halides or triflates. acs.orgthieme-connect.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step. nih.gov

The utility of this reagent is highlighted in the synthesis of advanced pharmaceutical intermediates. For instance, it is a key building block in the synthesis of S1P1 receptor modulators, such as BMS-986104, which has been investigated in clinical trials. researchgate.net The synthesis of such complex molecules often involves the coupling of the boronic acid with functionalized heterocyclic electrophiles. The general conditions for these transformations typically involve a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ with a suitable phosphine (B1218219) ligand and an inorganic base such as sodium carbonate or potassium phosphate (B84403). researchgate.net

The reaction conditions and outcomes for representative Suzuki-Miyaura couplings involving ortho-substituted boronic acids are influenced by the nature of both coupling partners and the catalytic system employed.

Table 1: Examples of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids This table includes a representative reaction for a closely related analogue to illustrate typical conditions, as specific yield data for the title compound is not always publicly detailed in pharmaceutical literature.

| Boronic Acid | Electrophile | Catalyst / Ligand | Base | Solvent | Yield | Ref. |

| (2-Methoxyphenyl)boronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Variable | |

| This compound | Functionalized Thiazole Halide (precursor to BMS-986104) | Pd Catalyst | Base | Dioxane/Water | N/A | researchgate.net |

| (4-(Trifluoromethoxy)phenyl)boronic acid | Bromobenzene | NHC-Pd(II) Complex | KOH | Water/Isopropanol | >95% |

Beyond C-C bond formation, this compound is a potential substrate for C-heteroatom cross-coupling reactions.

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) facilitates the formation of aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds. This reaction typically employs a copper catalyst, such as copper(II) acetate (B1210297), and uses an aryl boronic acid to arylate amines, phenols, and thiols. Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed under milder conditions, sometimes open to the air. The mechanism is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product.

The Liebeskind-Srogl cross-coupling is a unique reaction that forms a new C-C bond by coupling a boronic acid with a thioester. This transformation is notable for its neutral reaction conditions and its reliance on a catalytic system that typically involves palladium(0) and a stoichiometric amount of a copper(I) carboxylate co-catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC).

While specific examples utilizing this compound in Chan-Lam or Liebeskind-Srogl couplings are not widely documented in primary literature, its reactivity can be inferred. The electron-withdrawing nature of the difluoromethoxy group would render the ipso-carbon of the boronic acid more electrophilic, which could influence the rate-determining transmetalation step. In Chan-Lam couplings, electron-poor boronic acids can be effective, though reaction efficiency may vary. In Liebeskind-Srogl couplings, the electronic nature of the boronic acid is also a critical factor, with reactions sometimes proving difficult for substrates bearing electron-withdrawing groups. The steric hindrance from the ortho-substituent could also pose a challenge, potentially requiring optimized ligand and reaction conditions to achieve efficient coupling.

Influence of the Difluoromethoxy Group on Reactivity and Selectivity

The ortho-difluoromethoxy (-OCF₂H) group is the defining feature of this compound, and its electronic and steric properties are critical determinants of the reagent's behavior.

Electronic Effects: The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms (inductive effect, -I). This effect is somewhat attenuated compared to the trifluoromethoxy (-OCF₃) group but is significantly stronger than that of a methoxy (B1213986) (-OCH₃) group. This strong inductive effect decreases the electron density at the boron atom, increasing its Lewis acidity. This enhanced acidity can influence the equilibrium between the boronic acid and the active boronate species in catalytic cycles. While the oxygen atom possesses lone pairs that could participate in a resonance-donating effect (+R), this is significantly diminished by the attached fluorine atoms.

Steric and Coordinating Effects: As an ortho-substituent, the difluoromethoxy group exerts steric hindrance around the reactive boronic acid moiety. This can impede the approach of bulky reagents and influence the geometry of transition states in cross-coupling reactions, sometimes leading to atropisomerism in the biaryl products. Furthermore, the oxygen atom of the ortho-alkoxy group can potentially engage in intramolecular coordination with the empty p-orbital of the boron atom. This type of interaction can stabilize the reagent but may also affect its reactivity profile by altering the availability of the boron center for transmetalation. In some cases, such coordination can be a key factor in directing the regioselectivity of a reaction.

Non-Cross-Coupling Transformations

In addition to its role in forming new carbon-carbon and carbon-heteroatom bonds, this compound is subject to other transformations characteristic of its functional group.

Boronic acids are inherently mild Lewis acids. The Lewis acidity of this compound is significantly enhanced by the strong electron-withdrawing nature of the ortho-difluoromethoxy substituent. This property makes it a potential candidate for use as an organocatalyst in reactions that are promoted by Lewis acids, such as dehydrative condensations (e.g., amidation). The ortho-substituent can play a crucial role in catalysis, sometimes preventing unwanted side reactions by sterically shielding the active catalytic species.

Two of the most common non-productive pathways for boronic acids are oxidative transformation and protodeboronation.

Oxidative transformation , or oxidative deboronation, involves the cleavage of the C–B bond by an oxidant (e.g., hydrogen peroxide) to yield the corresponding phenol (B47542). Interestingly, diminishing the electron density on the boron atom has been shown to increase the stability of boronic acids towards oxidation. Therefore, the electron-withdrawing difluoromethoxy group is expected to confer a higher degree of oxidative stability to this compound compared to electron-neutral or electron-rich analogues.

Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in cross-coupling, particularly under basic conditions. Electron-deficient arylboronic acids, such as those with fluoroalkyl substituents, are known to be particularly susceptible to base-catalyzed protodeboronation. This increased susceptibility is due to the stabilization of the transient aryl anion that can be generated upon C-B bond cleavage under basic conditions. Thus, while the difluoromethoxy group enhances oxidative stability, it likely renders the molecule more prone to decomposition via protodeboronation, especially at high pH. This presents a critical consideration when designing synthetic routes, as conditions must be carefully optimized to favor the desired cross-coupling over this competing degradation pathway.

Mechanistic Studies and Computational Elucidation of Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic and steric nature of the difluoromethoxy group positioned ortho to the boronic acid moiety. Mechanistic studies, often supported by computational chemistry, are crucial for understanding and predicting the behavior of this compound in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

Transition State Analysis and Energy Landscapes

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving organoboron compounds. For reactions involving this compound, DFT calculations can map out the entire energy landscape of a catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products.

While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, such as (2-(trifluoromethoxy)phenyl)boronic acid. mdpi.comnih.govresearchgate.net The typical catalytic cycle for a Suzuki-Miyaura reaction, which is a primary application for this class of compounds, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the bond of an organic halide. The energy barrier for this step is influenced by the nature of the halide and the ligands on the palladium center.

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The energy barrier for reductive elimination is influenced by the steric and electronic properties of the two groups coupled on the palladium center.

A generalized energy landscape for a Suzuki-Miyaura reaction is depicted below, illustrating the relative energy levels of the key intermediates and transition states. The exact energy values would be specific to the reaction partners and conditions.

| Reaction Step | Description | Relative Free Energy (kcal/mol) - Illustrative |

| Reactants | Pd(0)L₂ + Ar-X + Ar'-B(OH)₂ | 0 |

| TSOA | Transition state for oxidative addition | +15 to +25 |

| Intermediate 1 | Ar-Pd(II)(L)₂-X | -5 to -15 |

| TSTM | Transition state for transmetalation | +10 to +30 (can be rate-limiting) |

| Intermediate 2 | Ar-Pd(II)(L)₂-Ar' | -10 to -20 |

| TSRE | Transition state for reductive elimination | +5 to +15 |

| Products | Ar-Ar' + Pd(0)L₂ | < 0 (exergonic) |

This table presents a generalized and illustrative energy landscape. Actual values are highly dependent on the specific reactants, catalyst, ligands, and reaction conditions.

Computational studies on related systems have shown that the rate-determining step can vary. For example, in some palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-limiting step. nih.gov In others, particularly with challenging substrates, transmetalation can have the highest energy barrier.

Understanding Electronic and Steric Modulations

The difluoromethoxy group (-OCHF₂) at the ortho position exerts a profound influence on the reactivity of the boronic acid through a combination of electronic and steric effects.

Electronic Effects: The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect influences the acidity of the boronic acid. Generally, electron-withdrawing groups increase the Lewis acidity of the boron atom, which can facilitate the initial coordination with a base to form the reactive boronate species. However, studies on the closely related (trifluoromethoxy)phenylboronic acids have shown that the ortho isomer is the least acidic among the ortho, meta, and para isomers. mdpi.comresearchgate.net This is attributed to a combination of through-space electronic effects and intramolecular interactions.

A key feature of this compound is the potential for an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and a fluorine atom of the difluoromethoxy group. Computational studies on the analogous ortho-(trifluoromethoxy)phenylboronic acid have confirmed the presence of such an intramolecular hydrogen bond. mdpi.com This interaction can stabilize the ground state of the molecule and influence the rotational barrier of the C-B bond. DFT calculations on ortho-(trifluoromethoxy)phenylboronic acid revealed a significantly higher rotational energy barrier for the boronic group compared to the meta and para isomers, a direct consequence of this intramolecular hydrogen bonding. mdpi.com

| Compound Isomer | Rotational Energy Barrier of B(OH)₂ Group (kJ/mol) |

| ortho-(trifluoromethoxy)phenylboronic acid | 33.0 |

| meta-(trifluoromethoxy)phenylboronic acid | 16.6 |

| para-(trifluoromethoxy)phenylboronic acid | 16.2 |

| Data from DFT calculations on (trifluoromethoxy)phenylboronic acids, which serve as a close model for the difluoromethoxy analogue. mdpi.com |

This intramolecular interaction can also affect the equilibrium between the trigonal boronic acid and the tetrahedral boronate, which is the active species in many cross-coupling reactions.

Steric Effects: The presence of the difluoromethoxy group at the ortho position introduces steric hindrance around the boronic acid functionality. This steric bulk can influence the approach of the palladium complex during the transmetalation step. While steric hindrance can sometimes be detrimental, it can also be exploited to achieve selectivity in certain reactions. For instance, in reactions involving unsymmetrical palladium intermediates, the steric pressure exerted by the ortho-substituent can direct the course of reductive elimination.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The primary application of (2-(Difluoromethoxy)phenyl)boronic acid in advanced organic synthesis is as a key coupling partner in the formation of carbon-carbon bonds to construct intricate molecular architectures. The Suzuki-Miyaura reaction is the cornerstone of this utility, allowing for the efficient and selective formation of biaryl linkages, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.

The introduction of the 2-(difluoromethoxy)phenyl moiety is a common strategy in medicinal chemistry to access novel chemical space and develop compounds with improved biological activity. This boronic acid is frequently employed in the synthesis of inhibitors for various protein kinases, which are crucial targets in oncology and immunology.

A notable example is in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system, and their aberrant activation is implicated in various cancers google.com. In the development of potent Trk inhibitors, this compound has been used as a key reagent to construct the core structure of these therapeutic agents. For instance, it can be coupled with a halogenated pyrazolo[1,5-a]pyrimidine core via a Suzuki-Miyaura reaction. This reaction forges a critical aryl-heteroaryl bond, leading to the formation of a complex scaffold designed to fit into the ATP-binding pocket of the Trk kinase. The difluoromethoxy group in the ortho position can form specific interactions within the target protein, contributing to the compound's potency and selectivity.

Table 1: Suzuki-Miyaura Coupling for Trk Inhibitor Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application |

|---|

The utility of this compound extends to the synthesis of a wide range of highly substituted and functionalized aromatic systems. The robustness of the Suzuki-Miyaura coupling allows for the presence of various functional groups on both coupling partners, enabling the direct assembly of complex biaryl and heteroaryl structures without the need for extensive protecting group strategies.

This is particularly valuable in the synthesis of kinase inhibitors, where the final molecule often contains multiple functional groups necessary for target engagement and favorable physicochemical properties. The pyrazolo[1,5-a]pyrimidine core of Trk inhibitors, for example, is itself a highly functionalized heterocycle, often bearing additional substituents that fine-tune the molecule's biological activity google.com. The coupling with this compound proceeds efficiently, demonstrating the tolerance of the reaction for these pre-installed functional groups and providing direct access to the complex target molecule. This approach is a hallmark of late-stage functionalization, a key strategy in modern drug discovery that allows for the rapid generation of analogs from a common intermediate.

Diversification Strategies for Lead Optimization and Compound Libraries

In drug discovery, lead optimization is an iterative process of refining a biologically active "hit" compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The difluoromethoxy group is considered a valuable substituent in this process, and this compound provides a direct method for its incorporation.

The -OCF₂H group serves as a bioisostere for phenolic hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups. However, unlike a hydroxyl group, it is not acidic, and unlike a methoxy group, it is significantly more resistant to oxidative metabolism. This increased metabolic stability can lead to improved bioavailability and a longer half-life in vivo. Furthermore, the high electronegativity of the fluorine atoms can influence the electronic properties of the aromatic ring and modulate pKa values of nearby functional groups, which can be crucial for target binding.

While specific structure-activity relationship (SAR) studies detailing the incremental benefit of the 2-(difluoromethoxy)phenyl group are often proprietary, the principles are well-demonstrated in analogous systems. For example, studies on boronic acid bioisosteres of Combretastatin A-4, a potent anticancer agent, have systematically evaluated how replacing key functional groups with boronic acids affects cytotoxicity and tubulin polymerization inhibition, providing a clear framework for how such modifications are used to optimize lead compounds odu.edu.

The utility of this compound also extends to the generation of compound libraries for high-throughput screening. Using parallel synthesis techniques, this building block can be coupled with a diverse set of halogenated or triflated scaffolds to rapidly produce a large number of distinct compounds. This allows for a broad exploration of the chemical space around a particular biological target, increasing the probability of identifying novel hits or optimizing existing leads.

Role in Solid-Phase Organic Synthesis and Combinatorial Chemistry

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of compound libraries, as it simplifies the purification process by allowing excess reagents and byproducts to be washed away from the resin-bound product nih.gov. The Suzuki-Miyaura reaction is well-suited for SPOS, and aryl boronic acids are routinely used as solution-phase reagents to react with resin-bound aryl halides.

This compound can be effectively employed in this manner. For example, a library of biaryl compounds can be generated by starting with a diverse set of aryl halides attached to a solid support. These resin-bound substrates can then be subjected to palladium-catalyzed Suzuki-Miyaura coupling conditions with this compound. After the reaction, the resin is simply washed to remove the excess boronic acid and palladium catalyst, and the desired biaryl product is then cleaved from the solid support. This streamlined workflow is highly amenable to automation and is a cornerstone of modern combinatorial chemistry for generating focused libraries for lead discovery and optimization researchgate.netmdpi.com. This methodology has been successfully applied to the solid-phase synthesis of complex biaryl cyclic peptides and other privileged structures mdpi.comnih.gov.

Table 2: General Scheme for Solid-Phase Synthesis

| Step | Description |

|---|---|

| 1. Immobilization | An aryl halide starting material is attached to a solid-phase resin. |

| 2. Suzuki Coupling | The resin-bound halide is treated with this compound, a Pd catalyst, and a base in solution. |

| 3. Purification | The resin is washed to remove all solution-phase reagents and byproducts. |

Development of Regioselective and Stereoselective Syntheses

The development of synthetic methods that control regioselectivity (where a reaction occurs on a molecule with multiple potential reaction sites) and stereoselectivity (the spatial orientation of the product) is a central goal of organic chemistry. While the boronic acid itself is not chiral, its structural features, particularly the presence of a sterically demanding ortho-substituent, can play a crucial role in selective cross-coupling reactions.

In molecules containing multiple halide atoms with different reactivities, a Suzuki-Miyaura coupling with this compound can proceed with high regioselectivity. For example, in di- or tri-halogenated pyridines or pyrimidines, the electronic and steric environment of each halogen atom is different, leading to preferential oxidative addition of the palladium catalyst at one site over the others. This allows for the sequential and controlled introduction of aryl groups mdpi.comresearchgate.net.

Furthermore, the ortho-difluoromethoxy group can influence the stereochemical outcome of a reaction. In the synthesis of biaryl compounds, rotation around the central carbon-carbon single bond can be restricted by the presence of bulky ortho-substituents, leading to a form of stereoisomerism known as atropisomerism. Research on the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids (such as 2-methoxyphenylboronic acid) has shown that the reaction can proceed with both regioselectivity and atropselectivity beilstein-journals.orgscilit.com. The order of substitution is controlled, and the steric hindrance from the ortho-substituent leads to the formation of stable, axially chiral atropisomers. The steric and electronic properties of the ortho-difluoromethoxy group are analogous to the methoxy group in these studies, suggesting its potential application in the development of atroposelective syntheses to access enantiomerically enriched biaryl compounds, which are highly valuable as chiral ligands and pharmaceuticals.

Contributions to Medicinal Chemistry and Drug Discovery Intermediates

Design and Synthesis of Precursors for Pharmaceutical Development

(2-(Difluoromethoxy)phenyl)boronic acid serves as a crucial building block for the synthesis of more complex pharmaceutical intermediates. The synthesis of arylboronic acids can be achieved through various methods, including the electrophilic trapping of arylmetal intermediates, transition metal-catalyzed coupling of aryl halides with diboronic acid reagents, and direct C-H borylation. nih.gov A one-pot procedure has been developed for the difluoromethoxylation of aryl boronic acids, which involves the in-situ formation of a phenol (B47542) followed by reaction with a difluoromethylating agent. nih.gov This method demonstrates the feasibility of transforming readily available starting materials into valuable difluoromethoxy-containing building blocks.

The stability and reactivity of boronic acids make them ideal for use in multi-step synthetic sequences common in pharmaceutical development. nih.gov The presence of the difluoromethoxy group can influence the electronic properties of the molecule, which in turn can be exploited in the design and synthesis of precursors with specific reactivity and functionality for subsequent transformations.

Integration of this compound into Bioactive Molecules

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. nbinno.com this compound is an excellent coupling partner in these reactions, enabling the direct incorporation of the 2-(difluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. nbinno.comnih.gov This is a key strategy for medicinal chemists to introduce this specific functionality into potential drug candidates.

The integration of the 2-(difluoromethoxy)phenyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule. nih.gov For instance, in the design of inhibitors for various enzymes, the precise positioning of substituents on an aromatic ring is often critical for optimal binding to the target protein. The use of this compound allows for the strategic placement of the difluoromethoxy group at the ortho position, which can lead to favorable interactions within a protein's binding site. The regioselective nature of the Suzuki-Miyaura reaction, even with substrates containing multiple reactive sites, allows for controlled synthesis of the desired isomers. beilstein-journals.org

Utilization as a Bioisosteric Unit in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds. nih.gov The difluoromethoxy group (OCF2H) is often employed as a bioisostere for other functional groups, such as a methoxy (B1213986) group (OCH3) or a hydroxyl group (OH). mdpi.com

The replacement of a methoxy group with a difluoromethoxy group can lead to several advantageous changes in a molecule's properties. The strong electron-withdrawing nature of the two fluorine atoms can alter the electronic environment of the aromatic ring, influencing its interactions with biological targets. mdpi.com Furthermore, the difluoromethoxy group is more metabolically stable than a methoxy group, which is susceptible to O-dealkylation by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

The difluoromethoxy group can also act as a bioisostere for a hydroxyl group. While it cannot act as a hydrogen bond donor like a hydroxyl group, its ability to act as a hydrogen bond acceptor is retained. u-tokyo.ac.jp This substitution can be beneficial in cases where the hydrogen bond donating ability of a hydroxyl group is detrimental to activity or leads to poor pharmacokinetic properties. The use of boronic acids as bioisosteres for carboxylic acids has also been explored to improve the activity of drug candidates. sci-hub.se

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Lipophilicity (Hansch π) | Metabolic Stability |

| Hydroxyl (-OH) | Yes | Yes | -0.67 | Low |

| Methoxy (-OCH3) | No | Yes | -0.02 | Moderate |

| Difluoromethoxy (-OCF2H) | No | Yes | +0.43 (estimated) | High |

| Trifluoromethoxy (-OCF3) | No | Yes | +1.04 | Very High |

This table provides a general comparison; actual properties can vary based on the molecular context.

Fragment-Based Approaches Leveraging Boronic Acid Scaffolds

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel starting points for drug development. nih.govfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govdrughunter.com Once a fragment hit is identified, it can be optimized and grown into a more potent lead compound.

Boronic acids, including this compound, are attractive scaffolds for inclusion in fragment libraries. Their relatively small size and structural simplicity align with the principles of FBDD. nih.gov The boronic acid moiety itself can participate in reversible covalent interactions with serine, threonine, or tyrosine residues in a protein's active site, providing a strong anchor for the fragment. researchgate.net

The 2-(difluoromethoxy)phenyl portion of the molecule provides a handle for exploring specific interactions within a binding pocket. By screening fragments like this compound, researchers can identify key interactions that contribute to binding affinity. The information gained from these initial fragment screens can then guide the design of more potent and selective inhibitors. The modular nature of fragment-based design allows for the systematic exploration of chemical space around the initial hit. rsc.org

Catalytic Applications and Materials Science Implications

Ligand Design for Metal-Catalyzed Processes

Phenylboronic acids are fundamental building blocks in the synthesis of complex organic molecules, often serving as precursors to ligands for metal-catalyzed reactions. The electronic nature of substituents on the phenyl ring plays a crucial role in tuning the properties of the resulting ligands and, consequently, the efficiency and selectivity of the catalytic process. The difluoromethoxy group is a strong electron-withdrawing group, which can impact the electron density of the aromatic ring and the Lewis acidity of the boron center.

While fluorinated arylboronic acids are recognized as an important class of compounds with a wide range of applications, specific detailed studies focusing on the use of (2-(Difluoromethoxy)phenyl)boronic acid in the design of new ligands for metal catalysis are not extensively reported in publicly available research. However, the general principles of ligand design suggest that its derivatives could be valuable in reactions where electron-deficient ligands are required. For instance, in palladium-catalyzed cross-coupling reactions, ligands derived from this boronic acid could influence the reductive elimination step of the catalytic cycle.

Organocatalytic Applications of Boronic Acid Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field of chemical research. Boronic acids and their derivatives can function as organocatalysts, particularly as Lewis acids to activate substrates. The Lewis acidity of a boronic acid is heavily influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the difluoromethoxy group, are known to increase the Lewis acidity of the boron atom.

Despite this, specific research detailing the application of this compound or its immediate derivatives as organocatalysts is not prominent in the scientific literature. The broader class of chiral α-substituted allylboronic acids has been synthesized via organocatalytic methods, demonstrating the potential for boronic acid derivatives in this field. However, direct examples employing the (2-(difluoromethoxy)phenyl) moiety in an organocatalytic role remain a subject for future investigation.

Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. Boronic acids are exceptional building blocks for supramolecular assembly due to their ability to form reversible covalent bonds with diols, creating dynamic structures. This property is the foundation for the development of stimuli-responsive materials, including self-healing hydrogels.

Phenylboronate esters are also central to the design of self-healing materials. For example, hydrogels cross-linked by phenylboronate-salicylate esters have been shown to be injectable and capable of self-healing at physiological pH. While these principles are well-established for the broader class of phenylboronic acids, specific studies detailing the use of this compound in the construction of supramolecular assemblies or self-healing materials have not been specifically reported. The unique electronic and steric properties imparted by the ortho-difluoromethoxy group could, however, offer novel opportunities for tuning the stability and responsiveness of such materials.

Polymer Science and Functional Materials Derived from Boronic Acids

Boronic acids are frequently incorporated into polymers to create functional materials with unique, stimuli-responsive properties. Phenylboronic acid (PBA)-containing polymers are particularly noted for their sensitivity to pH and the presence of diols, such as glucose. This has led to their extensive use in the development of biomedical materials, including drug delivery systems and biosensors.

Polymers functionalized with PBA can be designed to self-assemble into nanostructures like polymersomes. These materials can exhibit targeted drug release in response to specific biological cues. The modification of polymers with PBA moieties can create systems for fluorescence imaging and therapy.

Although the general utility of PBA in polymer science is vast, the specific incorporation of the this compound monomer into polymer chains to create novel functional materials is an area that is not yet widely documented in peer-reviewed literature. Its potential as a building block in polymer science remains an area ripe for exploration, with the difluoromethoxy group offering a unique handle for tuning material properties.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principle of atom economy, which measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final product, is central to green chemistry. wikipedia.orgjocpr.com Traditional syntheses of arylboronic acids, often relying on organometallic reagents like Grignard reagents with boron electrophiles, can suffer from poor atom economy and generate significant waste. wikipedia.orgchemicalbook.com Future research is intensely focused on developing more sustainable and atom-economical alternatives.

A primary future direction is the advancement of catalytic C-H activation/borylation. This method directly converts a C-H bond on an aromatic ring to a C-B bond, representing a highly efficient and atom-economical pathway. jk-sci.com Iridium-catalyzed ortho-selective C-H borylation has shown promise for arenes containing directing groups, and developing catalysts that can selectively functionalize difluoromethoxybenzene would be a significant advance. nih.gov Research into cobalt-catalyzed meta-selective C-H borylation further expands the toolkit for creating diverse isomers. youtube.com

Another sustainable approach involves one-pot tandem reactions. For instance, a sequence involving Ir-catalyzed C-H borylation of an arene, followed by in-situ oxidation and subsequent difluoromethylation, provides a streamlined route to aryl difluoromethyl ethers. nih.gov Adapting such methodologies for the synthesis of (2-(Difluoromethoxy)phenyl)boronic acid could significantly reduce waste, energy consumption, and purification steps compared to classical multi-step syntheses.

| Synthesis Strategy | Description | Advantages |

| Traditional Synthesis | Reaction of an organometallic reagent (e.g., Grignard) with a boron electrophile (e.g., trimethyl borate). chemicalbook.com | Well-established and reliable for many substrates. |

| C-H Borylation | Direct catalytic conversion of an aromatic C-H bond to a C-B bond using a transition metal catalyst (e.g., Ir, Co). nih.govyoutube.com | High atom economy, reduces pre-functionalization steps, minimizes waste. jk-sci.com |

| Tandem Reactions | Multi-step sequences performed in a single reactor without isolating intermediates. nih.gov | Increased efficiency, reduced solvent use and waste. |

Exploration of Unconventional Reactivity Profiles and Novel Transformations

Beyond its well-established role in Suzuki-Miyaura cross-coupling, the future of this compound lies in exploring its unconventional reactivity. A major emerging area is the use of arylboronic acids in photoredox catalysis. rsc.org Under visible light irradiation and in the presence of a photocatalyst, arylboronic acids can be activated to generate aryl radicals. nih.govacs.org This opens pathways for novel transformations that are often difficult to achieve through traditional two-electron processes. nih.gov

These photochemically generated radicals can participate in a variety of reactions, including:

Oxidative Hydroxylation: The conversion of arylboronic acids to phenols using air as a green oxidant, promoted by photocatalysts like rhodium(II) dimers or even metal-free dyes such as methylene (B1212753) blue. acs.orgacs.org

Radical Addition: The addition of the aryl radical to electron-deficient olefins to form new C-C bonds in a redox-neutral manner. nih.gov

Fluorination: While typically a substrate, boronic acids are also being investigated in novel fluorination reactions, where understanding their reactivity is key to developing new methods for creating C-F bonds. nih.govnih.gov

Furthermore, the electronic nature of the difluoromethoxy group combined with the ortho-positioning of the boronic acid could lead to unique reactivity in metal-catalyzed processes. For example, in Rh-catalyzed arylations of fluorinated ketones, the steric and electronic properties of the boronic acid play a crucial role. rsc.org The ortho-alkoxy group may also influence catalytic cycles by sterically hindering or electronically modifying interactions with the metal center, a phenomenon that has been observed to prevent catalyst deactivation in other ortho-substituted phenylboronic acid systems. rsc.orgrsc.org

Expansion into New Application Domains Beyond Current Paradigms

While the difluoromethoxy group is already prized in medicinal chemistry for enhancing metabolic stability and binding affinity, future applications are poised to move beyond traditional pharmaceutical roles. mdpi.comnih.gov The unique properties of this compound make it a candidate for development in advanced materials and sensor technology.

Advanced Sensors: Phenylboronic acids are known for their ability to reversibly bind with diols, a property widely exploited in glucose sensing. The electron-withdrawing nature of the difluoromethoxy group can modulate the Lewis acidity of the boron center, potentially tuning the binding affinity and selectivity for specific diols or other analytes like fluoride (B91410) ions. This could lead to the design of highly sensitive and selective fluorescent sensors for environmental or diagnostic applications. rsc.org

Self-Healing and Recyclable Polymers: Organoboron compounds are being explored as dynamic cross-linkers in polymer networks. The reversible nature of the boronic ester bond allows for the creation of materials that can self-heal upon damage or be recycled. By incorporating this compound into polymer backbones, it may be possible to create advanced elastomers or composites with enhanced mechanical properties, thermal stability, and recyclability, driven by the unique intermolecular forces (e.g., hydrogen bonding) offered by the -OCHF₂ group. researchgate.net

Organic Electronics: The electronic properties of fluorinated aromatics are of great interest in materials for organic electronics. The significant dipole moment and electron-withdrawing character of the difluoromethoxy group can influence the frontier molecular orbital energies (HOMO/LUMO) of larger conjugated systems. acs.org As a building block, this compound could be used via Suzuki coupling to construct novel organic semiconductors, emitters for OLEDs, or components of dye-sensitized solar cells with tailored electronic and photophysical properties.

Advanced Computational Design and Predictive Chemistry for Organoboron Compounds

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research and development in organoboron chemistry. tandfonline.com Instead of relying solely on empirical lab work, predictive modeling can guide synthetic efforts, explain reactivity, and design molecules with desired properties from the ground up.

Future research on this compound will heavily leverage these computational approaches:

Rational Catalyst Design: DFT calculations can elucidate the detailed mechanisms of catalytic reactions, such as C-H borylation or fluorination. nih.gov By modeling transition states and reaction energetics, researchers can understand how substituents like the -OCHF₂ group influence the reaction and rationally design more efficient and selective catalysts. nih.govresearchgate.net

Prediction of Physicochemical Properties: Key properties like acidity (pKa), redox potential, and bond dissociation energies can be accurately predicted using computational methods. mdpi.com For instance, understanding the pKa is crucial for designing boronic acid-based sensors and for optimizing its use in biological systems. Computational scans can identify the most stable molecular conformations, which is critical for understanding crystal packing and intermolecular interactions. rsc.orgnih.gov

Virtual Screening and Materials Design: Advanced modeling can be used to predict the electronic and photophysical properties of novel materials incorporating the (2-(difluoromethoxy)phenyl) moiety. acs.org This allows for the in-silico screening of thousands of potential structures for applications in organic electronics or as functional polymers, identifying the most promising candidates for synthesis and experimental validation.

| Computational Method | Application in Organoboron Research | Reference Example |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of molecular geometry, calculation of spectroscopic properties (NMR, IR), and determination of electronic properties (HOMO/LUMO energies). | A DFT study was used to analyze the structure and reactive behavior of diindolylmethane-phenylboronic acid hybrids. nih.gov |

| pKa Prediction Models | Calculation of the acidity of boronic acids in solution, which is crucial for applications in sensing and medicinal chemistry. | A computational procedure was developed to accurately determine the pKa of various arylboronic acids. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and other photophysical properties for designing new dyes and electronic materials. | TD-DFT calculations were used to understand the electronic transitions in novel bowl-shaped aromatics made via Suzuki coupling. acs.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(Difluoromethoxy)phenyl)boronic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via borylation of a pre-functionalized aromatic ring. Key steps include:

- Halogenation : Introduction of a halogen (e.g., bromine) at the 2-position of a difluoromethoxy-substituted benzene.

- Miyaura Borylation : Reaction with bis(pinacolato)diboron or pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Purification : Chromatography or recrystallization to remove unreacted precursors and byproducts. Purity (>95%) is confirmed via HPLC or NMR.

- Optimization : Use anhydrous solvents, controlled temperature (60–80°C), and stoichiometric excess of boronating agents to improve yield .

Q. How can this compound be quantified in complex matrices (e.g., pharmaceutical intermediates)?

- Analytical Method : LC-MS/MS with electrospray ionization (ESI) in negative mode.

- Parameters :

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.

- Detection Limit : LOD ≤ 0.1 ppm, LOQ ≤ 0.3 ppm (validated per ICH Q2(R1)) .

- Validation : Assess linearity (R² > 0.99), accuracy (90–110% recovery), and matrix effects using spiked samples .

Q. What are the primary reaction mechanisms involving this compound in cross-coupling chemistry?

- Suzuki-Miyaura Reaction : Transmetallation between the boronic acid and aryl halides, catalyzed by Pd(0). The difluoromethoxy group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates .

- Side Reactions : Protodeboronation under basic conditions; mitigated by using mild bases (e.g., K₃PO₄) and low temperatures .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence catalytic efficiency in cross-coupling reactions?

- Comparative Analysis :

| Substituent | Hammett σₚ Value | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -OCHF₂ | +0.38 | 1.2 × 10⁻³ |

| -OCH₃ | -0.27 | 0.8 × 10⁻³ |

| -CF₃ | +0.54 | 1.5 × 10⁻³ |

- Mechanistic Insight : The electron-withdrawing -OCHF₂ group increases electrophilicity of the boron center, accelerating transmetallation but may reduce stability in protic solvents .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during large-scale synthesis?

- Approaches :

- Protecting Groups : Use MIDA (N-methyliminodiacetic acid) boronates to stabilize the boronic acid during storage .

- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-induced decomposition .

- Case Study : In a failed radioisotope labeling attempt, electron-rich thiophene caused side reactions; switching to electron-deficient aryl partners improved yield .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Mechanism : The boronic acid moiety forms reversible covalent bonds with diols (e.g., serine proteases) or lysine residues.

- Application : In glucose sensing, analogous boronic acids bind 1,2- or 1,3-diols in sugars, enabling fluorescent quenching-based detection (limit: 9–900 µM glucose) .

- SAR Study : Trifluoromethyl and amino substitutions enhance proteasome inhibition (IC₅₀: 0.5 µM vs. 2.1 µM for unsubstituted analogs) .

Q. What crystallographic techniques characterize hydrogen-bonding networks in this compound?

- Procedure :

- X-ray Diffraction : Single-crystal analysis reveals planar geometry with O-H···F hydrogen bonds (2.8–3.1 Å) and π-stacking (3.4 Å interplanar distance).

- Thermal Analysis : TGA/DSC confirms stability up to 150°C, critical for solvent selection in crystallization .

- Implications : Strong intermolecular interactions dictate solubility and polymorph formation .

Data Contradictions & Resolution

- Issue : Conflicting reports on aqueous stability (some studies claim hydrolysis within hours, others note days).

- Resolution : Variability arises from pH (stable at pH 5–7, decomposes at pH > 9) and trace metal contamination. Use buffered solutions (e.g., PBS) for reproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.